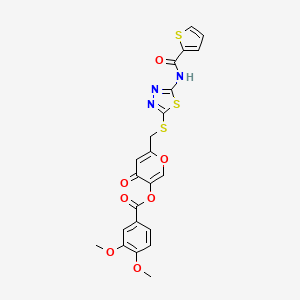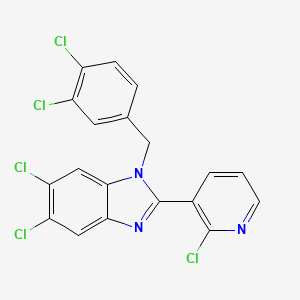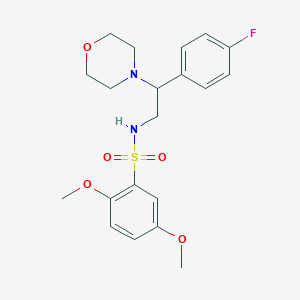
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate is a complex organic compound known for its potential applications in various scientific fields due to its unique structural properties. The compound combines a pyran ring with a thiophene and thiadiazole moiety, along with a dimethoxybenzoate group, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formation of the Pyran Ring: : The synthesis typically begins with the formation of the pyran ring through a series of condensation reactions. Key reagents involved include aldehydes, ketones, and dihydropyran.
Introduction of Thiophene and Thiadiazole Groups: : The thiophene and thiadiazole moieties are incorporated through nucleophilic substitution reactions, often involving thiophene-2-carboxylic acid and thiadiazole-2-thiol.
Formation of the Final Compound: : The final product is obtained through esterification, using reagents like dimethoxybenzoyl chloride.
Industrial Production Methods
Bulk Synthesis: : Industrial production may involve batch reactions in large reactors, with controlled temperature and pressure conditions to optimize yield.
Purification: : The compound is typically purified using column chromatography or recrystallization techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones, especially on the thiophene and thiadiazole rings.
Reduction: : Reduction reactions may target the carbonyl groups, converting them into alcohols under mild conditions with reagents like sodium borohydride.
Substitution: : The ester and amide groups allow for nucleophilic substitution reactions, where nucleophiles replace the leaving groups to form new derivatives.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: : Various nucleophiles including amines, thiols, and alcohols, often in the presence of a base.
Major Products
Oxidation Products: : Sulfoxides, sulfones, and carboxylic acids.
Reduction Products: : Alcohols and alkyl derivatives.
Substitution Products: : Amides, esters, and ethers.
Applications De Recherche Scientifique
Chemistry
Molecular Probes: : Used as a precursor in the synthesis of molecular probes for detecting specific ions or molecules.
Biology
Enzyme Inhibitors:
Medicine
Pharmaceuticals: : Investigated for its potential as an active pharmaceutical ingredient in the treatment of various diseases.
Industry
Materials Science: : Used in the development of new materials with specific electronic and photonic properties.
Mécanisme D'action
Molecular Targets and Pathways
Enzyme Inhibition: : The compound binds to the active site of enzymes, inhibiting their function. This is particularly relevant in the context of inhibiting enzymes involved in disease pathways.
Signal Transduction Pathways: : May interfere with signal transduction pathways by binding to specific receptors or ion channels, modulating cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: : Share the thiophene moiety but differ in other structural elements.
Thiadiazole Compounds: : Compounds with thiadiazole rings but with different functional groups.
Pyran-Based Molecules: : Molecules containing pyran rings, often studied for their unique photophysical properties.
Uniqueness
Structural Complexity: : The unique combination of pyran, thiophene, thiadiazole, and dimethoxybenzoate groups sets it apart from more straightforward derivatives.
Functional Versatility:
And that’s the lowdown! Got any more curious chemical conundrums or want to chat about something else?
Propriétés
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O7S3/c1-29-15-6-5-12(8-16(15)30-2)20(28)32-17-10-31-13(9-14(17)26)11-34-22-25-24-21(35-22)23-19(27)18-4-3-7-33-18/h3-10H,11H2,1-2H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBSUFDUPPBPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2778524.png)


![N-[(2-methyl-1H-indol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B2778527.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2778530.png)


![3-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2778538.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2778540.png)
![Ethyl[2-(2-methoxyethoxy)ethyl]amine](/img/structure/B2778542.png)


![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2778547.png)
